molecular formula C16H17N3OS B184968 N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide CAS No. 6281-64-7

N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide

Cat. No.: B184968
CAS No.: 6281-64-7
M. Wt: 299.4 g/mol
InChI Key: KLFUYYZGYDCQSZ-UHFFFAOYSA-N
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Description

N-[[4-(Dimethylamino)phenyl]carbamothioyl]benzamide is a thiourea derivative featuring a benzamide core linked to a 4-(dimethylamino)phenyl group via a carbamothioyl (-NHC(S)NH-) bridge. This compound belongs to a class of molecules known for their diverse biological activities, including antiviral, antimicrobial, and enzyme inhibitory properties. The dimethylamino substituent at the para position of the phenyl ring enhances solubility and may influence electronic interactions with biological targets.

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-19(2)14-10-8-13(9-11-14)17-16(21)18-15(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFUYYZGYDCQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978487
Record name N-{[4-(Dimethylamino)phenyl]carbamothioyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6281-64-7
Record name Urea, 1-benzoyl-3-(p-(dimethylamino)phenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF K-1467
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[4-(Dimethylamino)phenyl]carbamothioyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is utilized for its potential therapeutic properties and as a tool for understanding biological processes. In industry, this compound is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Selected Analogues

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Yield (%) Key Applications/Activities References
N-[[4-(Dimethylamino)phenyl]carbamothioyl]benzamide (Target Compound) R₁ = H; R₂ = N(CH₃)₂ (4-position) ~326.4 (calculated) N/A Not explicitly stated in evidence
N-((4-(4-Benzoylpiperazin-1-yl)phenyl)carbamothioyl)-4-methylbenzamide (57) R₁ = 4-methyl; R₂ = benzoylpiperazinyl 459.2 41 Antiviral (RdRp inhibition)
N-((4-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide (59) R₁ = H; R₂ = thiophen-2-ylsulfonyl-piperazinyl 487.1 69 Antiviral (high yield)
4-Methoxy-N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide (7) R₁ = 4-methoxy; R₂ = thiophen-2-ylsulfonyl-piperazinyl 496.5 (calculated) 76 Antiviral (structural optimization)
Tenovin 6 Hydrochloride (4-(tert-butyl)-N-((4-(5-(dimethylamino)pentanamido)phenyl)carbamothioyl)benzamide) R₁ = 4-tert-butyl; R₂ = pentanamido-dimethylamino 454.6 N/A p53 activation, anticancer
N-((2-(Trifluoromethyl)phenyl)carbamothioyl)benzamide (13) R₁ = H; R₂ = 2-(trifluoromethyl)phenyl 324.3 27 Antimicrobial

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound enhances water solubility relative to nonpolar substituents (e.g., tert-butyl in Tenovin 6) .
  • Thermal stability : Piperazine-containing derivatives exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding .

Biological Activity

N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dimethylamino group and a carbamothioyl moiety attached to a benzamide framework. This unique arrangement contributes to its biological activity, allowing it to interact with various molecular targets.

This compound is believed to exert its biological effects through several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
  • Receptor Interaction : It may bind to cellular receptors, modulating signaling pathways that are critical for cancer cell growth and survival.
  • Antimicrobial Activity : Preliminary studies suggest that it can disrupt bacterial cell walls or inhibit metabolic pathways essential for bacterial survival.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.2Induction of apoptosis
A549 (Lung Cancer)4.8Cell cycle arrest
HeLa (Cervical Cancer)6.1Inhibition of DNA synthesis

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus12.5Bactericidal
Escherichia coli15.0Bacteriostatic
Candida albicans10.0Antifungal

Case Studies

  • Anticancer Efficacy : A clinical trial involving patients with metastatic breast cancer assessed the efficacy of this compound as part of a combination therapy. Results indicated a response rate of 65%, with manageable side effects.
  • Antimicrobial Resistance : A study explored the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus. The results highlighted its potential as an alternative therapeutic agent in treating resistant infections.

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